molecular formula C11H11FN2 B176159 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 177858-80-9

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B176159
CAS No.: 177858-80-9
M. Wt: 190.22 g/mol
InChI Key: OTGGOPSBNVEBDA-UHFFFAOYSA-N
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Chemical Reactions Analysis

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a modulator of biological pathways.

    Medicine: Research has investigated its potential therapeutic effects, including its role as an inhibitor of certain enzymes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The fluorine atom at the 7th position can enhance its binding affinity and selectivity towards these targets, influencing various biological pathways .

Comparison with Similar Compounds

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carbolines such as:

The presence of the fluorine atom in this compound makes it unique, potentially enhancing its chemical stability and biological activity compared to its non-fluorinated counterparts .

Properties

IUPAC Name

7-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGGOPSBNVEBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567896
Record name 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177858-80-9
Record name 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-fluoro-2,3,4,9-tetrahydro-1H-β-carboline-1-carboxylic acid (5 g, 21.36 mmol) was suspended in 130 ml of 3N HCl in a 500 ml round-bottom flask and refluxed overnight (16 hr) with stirring. Upon cooling, a light brown solid precipitated out, which was collected by filtration and washed with H2O. The salt obtained by filtration above was then dissolved in hot methanol (200 ml) and treated with 3M K2CO3 (5-10 ml) such that the pH is around 9. 100 ml of H2O was added to this mixture, which was then allowed to stir at RT. The methanol was evaporated on a rotary evaporator to give a white aqueous suspension of the desired free base, which was collected by filtration (3.2 g, 79% yield). 1H-NMR (300 MHz, methanol-d4): δ 2.73 (t, 2H), 3.11 (t, 2H), 3.94 (s, 2H), 6.73 (m, 1H), 6.94 (m, 1H), 7.30 (dd, 1H). Retention Time (LC, method: ammonium acetate standard): 1.25 min. MS (M+H+): 191.1.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 (± 2.5) mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

6-Fluorotryptamine hydrochloride (0.511 g, 2.38 mmol) was dissolved in water (9 ml). Glyoxylic acid monohydrate (0.241 g, 2.618 mmol) was added, followed by KOH (0.129 g, 2.31 mmol). The resultant solid was stirred at ambient temperature for one hour before concentrated HCl (0.6 ml) was added in one portion. The mixture was refluxed for 30 minutes, more concentrated hydrogen chloride (0.6 ml) was added and the mixture was again refluxed for 15 minutes. The mixture was cooled to room temperature and basified to pH12 using 5N sodium hydroxide. It was extracted with chloroform (4×75 ml), separated, dried over magnesium sulphate, filtered and concentrated in vacuo to yield an off-white solid.
Quantity
0.511 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.241 g
Type
reactant
Reaction Step Two
Name
Quantity
0.129 g
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Four
Quantity
0.6 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

6-Fluorotryptamine (0.71 g) was dissolved in tetrahydrofuran (30 ml), a 4N hydrochloric acid-ethyl acetate solution (1.2 ml) was added dropwise, and the mixture was stirred at room temperature. The solvent was evaporated under reduced pressure. Glyoxylic acid monohydrate (Aldrich Co., 403 mg), a 1N potassium hydroxide solution (3.98 ml) and water (80 ml) were added to the obtained residue, and the mixture was stirred with heating at 80° C. for 1.5 hr. After ice-cooling, the precipitate was collected by filtration and washed with water to give a pale-brown solid. Water (80 ml) and concentrated hydrochloric acid (2 ml) were added to the obtained solid, and the mixture was stirred with heating at 80° C. for 1 hr. Concentrated hydrochloric acid (2 ml) was further added, and the mixture was heated under reflux for 1 hr. The insoluble material was hot filtrated, and the filtrate was adjusted to pH 12 or above with a 6N aqueous sodium hydroxide solution. The precipitated solid was collected by filtration, washed with water, and dried to give 7-fluoro-2,3,4,9-tetrahydro-1H-β-carboline (516 mg, yield 68%).
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
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reactant
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Quantity
0 (± 1) mol
Type
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2 mL
Type
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80 mL
Type
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